

Duvelisib for In Vivo Research: Preparation, Dosing, and Administration Protocols

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Compound of Interest

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These application notes provide detailed protocols and guidelines for the preparation, dosage, and administration of duvelisib (also known as IPI-145), a dual inhibitor of phosphoinositide 3-kinase- δ (PI3K- δ) and PI3K- γ , for in vivo preclinical studies. Duvelisib is a key compound in the investigation of hematological malignancies and inflammatory disorders.

Data Summary: Duvelisib In Vivo Dosages and Formulations

The following tables summarize quantitative data from various preclinical studies to guide dose selection and formulation for in vivo experiments.

Animal Model	Cancer/Disease Model	Dosage	Route of Administration	Vehicle	Study Duration	Key Outcomes
Mouse (NSG)	Pediatric Acute Lymphoblastic Leukemia (ALL) PDX	50 mg/kg, twice daily	Per oral (p.o.)	Not specified	28 days	Well-tolerated, reduced leukemia cells in peripheral blood.[1]
Mouse (NSG)	T-cell Lymphoma (TCL) PDX	10 mg/kg, daily	By mouth (p.o.)	Vehicle	7 days	Shift in tumor-associated macrophages from M2 to M1 phenotype. [2]
Rat (Wistar)	Pharmacokinetic study	25 mg/kg	Oral gavage	1% dimethyl sulfoxide/saline	Single dose	Characterization of pharmacokinetic parameters .[3]
Mouse	Collagen-Induced Arthritis	10 or 50 mg/kg	Not specified	Vehicle	Not specified	Decreased joint damage and autoantibody levels. [4]

Table 1: Summary of Duvelisib In Vivo Dosages and Efficacy

Parameter	Value	Species	Notes
IC50 (p110δ)	2.5 nM	In vitro	
IC50 (p110γ)	27.4 nM	In vitro	
IC50 (p110β)	85 nM	In vitro	
IC50 (p110α)	1602 nM	In vitro	
Time to Maximum Concentration (single dose)	1-2 hours	Human	[5]
Half-life (single dose)	5.2 to 10.9 hours	Human	[5]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Duvelisib

Experimental Protocols

Protocol 1: Preparation of Duvelisib for Oral Administration

This protocol provides a method for preparing a duvelisib solution suitable for oral gavage in rodents.[6]

Materials:

- Duvelisib powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)

Procedure:

- Prepare a stock solution: Dissolve duvelisib in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
- Vehicle Preparation:
 - In a sterile tube, add 400 μ L of PEG300.
 - Add 100 μ L of the duvelisib DMSO stock solution to the PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and vortex until the solution is homogeneous.
 - Add 450 μ L of saline to reach a final volume of 1 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Final Concentration: This procedure yields a 5 mg/mL working solution. Adjust the initial stock concentration or final volume as needed for the desired final dosing concentration.
- Administration: The working solution should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[6]

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the efficacy of duvelisib in a patient-derived xenograft (PDX) model of hematologic malignancy.^{[1][2][7]}

Materials:

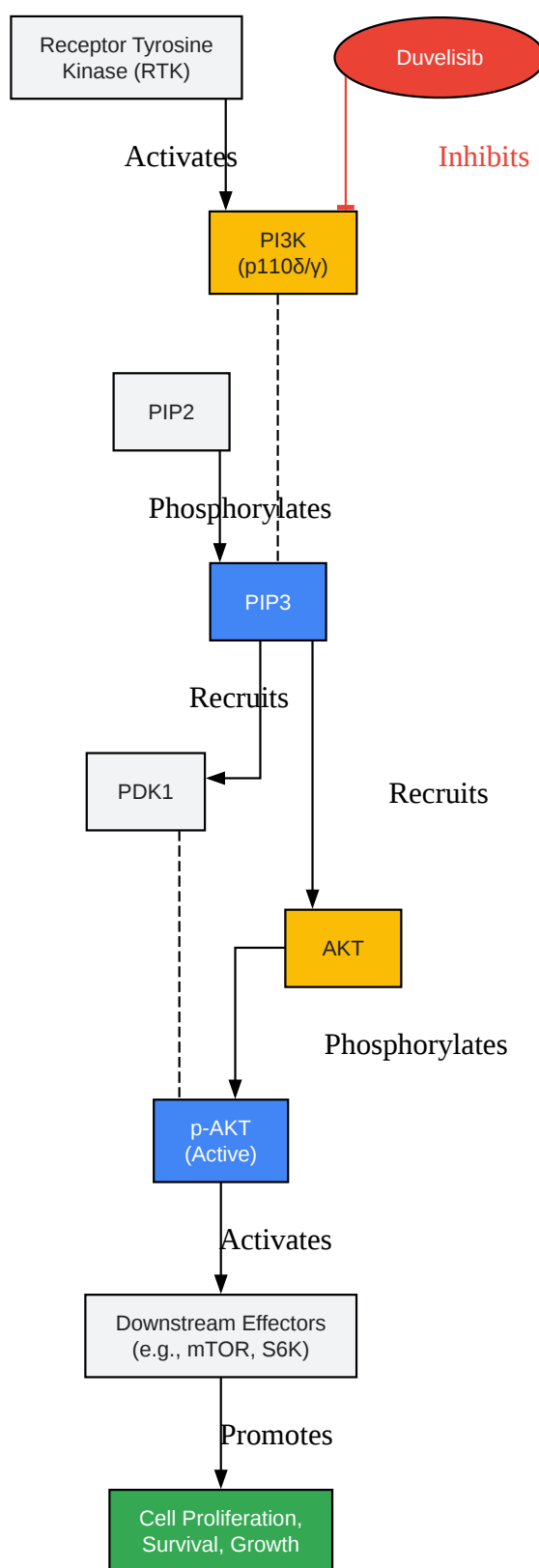
- Immunocompromised mice (e.g., NSG mice)
- Patient-derived cancer cells
- Duvelisib formulation (prepared as in Protocol 1)
- Vehicle control
- Calipers for tumor measurement (if applicable)
- Flow cytometry reagents for monitoring engraftment

Procedure:

- **Cell Inoculation:** Inject tumor cells into the mice (e.g., intravenously for leukemia models, subcutaneously for solid tumor models).
- **Engraftment Monitoring:** For leukemia models, monitor the engraftment of human cells (e.g., %huCD45+) in the peripheral blood via flow cytometry.[\[1\]](#)
- **Randomization and Treatment Initiation:** Once engraftment reaches a predetermined level (e.g., $\geq 1\%$ huCD45+), randomize the mice into treatment and control groups.[\[1\]](#)
- **Drug Administration:** Administer duvelisib or vehicle control orally at the desired dose and schedule (e.g., 50 mg/kg, twice daily).[\[1\]](#)
- **Monitoring:**
 - Monitor animal health and body weight regularly.
 - For subcutaneous tumors, measure tumor volume with calipers at set intervals.
 - For leukemia models, periodically quantify tumor burden in the peripheral blood, bone marrow, or spleen.
- **Endpoint:** Continue treatment for the specified duration or until a predefined endpoint is reached (e.g., tumor volume reaches a certain size, or signs of morbidity).[\[1\]](#)
- **Tissue Collection and Analysis:** At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., histopathology, Western blotting for target modulation).

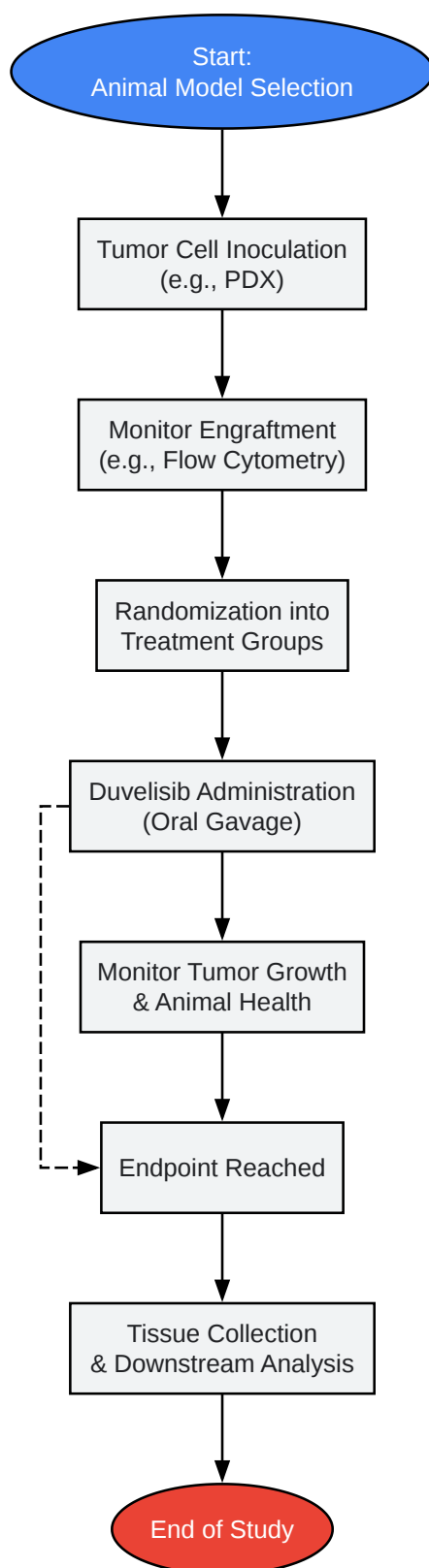
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of duvelisib and a typical experimental workflow for in vivo studies.



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Caption: Duvelisib inhibits PI3Kδ/γ, blocking the PI3K/AKT pathway.



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